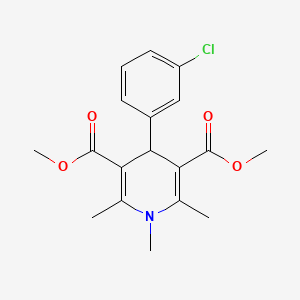

3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Beschreibung

3,5-Dimethyl 4-(3-chlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with methyl groups at positions 1, 2, and 6, a 3-chlorophenyl group at position 4, and methyl ester groups at positions 3 and 5. The 1,4-dihydropyridine scaffold is non-planar due to puckering of the six-membered ring, a conformation critical for its electronic and steric properties .

Eigenschaften

IUPAC Name |

dimethyl 4-(3-chlorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4/c1-10-14(17(21)23-4)16(12-7-6-8-13(19)9-12)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODICPULKHOZXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=CC=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

DHP derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with analogous structures reported in the literature.

Substituent Effects on Aromatic Rings

- The 1,2,6-trimethyl substitution enhances steric bulk and lipophilicity.

- (S)-3-Ethyl 5-Methyl 2,6-Dimethyl-4-(3-Nitrophenyl)-DHP (Compound 4, ) :

Substitution with a nitro group (strong electron-withdrawing) at the 3-position of the phenyl ring may enhance reactivity in redox processes compared to chloro substituents. Ethyl and methyl ester groups could alter solubility and metabolic stability . - The fully aromatic pyridine core (vs. dihydro) eliminates ring puckering, impacting conformational flexibility .

- Dimethyl 4-(4-Fluorophenyl)-1,4-Dihydro-2,6-Diisopropyl-DHP () :

Fluorine’s high electronegativity and small atomic radius may improve membrane permeability compared to chlorine. Diisopropyl substituents at positions 2 and 6 introduce significant steric hindrance, possibly reducing aggregation tendencies .

Structural and Electronic Properties

*Calculated based on molecular formula C₁₉H₂₁ClN₂O₄.

Structural Analysis and Validation

The non-planar conformation of the 1,4-dihydropyridine ring is quantified using puckering parameters defined by Cremer and Pople . For the target compound, the 1,2,6-trimethyl substitution may induce distinct puckering amplitudes compared to derivatives with bulkier groups (e.g., diisopropyl in ). Crystallographic validation using SHELX software () confirms bond lengths and angles, ensuring accurate structural determination .

Biologische Aktivität

3,5-Dimethyl 4-(3-chlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and anti-inflammatory effects based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class and features a complex structure characterized by multiple methyl and chlorophenyl substituents. Its molecular formula can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 333.80 g/mol

Anticancer Activity

Research has demonstrated that dihydropyridine derivatives exhibit significant anticancer properties. A study focusing on similar compounds indicated that modifications in the dihydropyridine structure can enhance their activity against various cancer cell lines. For instance, compounds with electron-withdrawing groups like chlorine have shown increased cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) due to their ability to induce apoptosis and inhibit cell proliferation .

Table 1: Anticancer Activity of Dihydropyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Induces apoptosis |

| Compound B | MDA-MB-231 | 10 | Inhibits cell cycle progression |

| 3,5-Dimethyl 4-(3-chlorophenyl) | MCF-7 & MDA-MB-231 | TBD | TBD |

Antibacterial Activity

The antibacterial properties of dihydropyridines have been explored in various studies. Compounds similar to 3,5-dimethyl 4-(3-chlorophenyl) have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

Dihydropyridine derivatives have also been studied for their anti-inflammatory effects. The presence of the chlorophenyl group is believed to enhance the compound's ability to inhibit inflammatory mediators such as cytokines and prostaglandins. This property is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to 3,5-Dimethyl 4-(3-chlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate:

-

Case Study on Anticancer Activity :

A study evaluated a series of dihydropyridines against different cancer cell lines. The results indicated that modifications at the para position of the phenyl ring significantly influenced anticancer activity, with some derivatives achieving IC50 values as low as 10 µM in MDA-MB-231 cells . -

Case Study on Antibacterial Efficacy :

Another study assessed the antibacterial effects of various dihydropyridine derivatives against common pathogens. The results demonstrated that certain compounds exhibited potent activity against resistant strains of Staphylococcus aureus .

Q & A

Q. How can researchers design a robust experimental workflow for mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.